molecular formula C8H16O3 B583845 1,2,3-Cyclopentanetriol,4-propyl-(9CI) CAS No. 149815-90-7

1,2,3-Cyclopentanetriol,4-propyl-(9CI)

Cat. No.: B583845
CAS No.: 149815-90-7
M. Wt: 160.213
InChI Key: JQIPHSFVDAANFI-UHFFFAOYSA-N
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Description

Overview of Cyclitol Chemistry and Significance in Organic Synthesis

Cyclitols are cycloalkanes featuring multiple hydroxyl groups, making them a unique bridge between simple hydrocarbons and carbohydrates. wikipedia.orgrsc.org Their stereochemically rich structures and inherent chirality have made them valuable building blocks in organic synthesis. Unlike sugars, cyclitols possess a stable carbocyclic core that is not susceptible to hydrolytic cleavage of acetal (B89532) or ketal groups. rsc.orgrsc.org This stability, coupled with their hydrophilic nature, makes them important in various biological and chemical contexts. rsc.org

In organic synthesis, cyclitols serve as chiral scaffolds for the construction of complex natural products and pharmacologically active molecules. The dense arrangement of functional groups on a rigid cyclic framework allows for precise stereochemical control during synthetic transformations.

Defining the Research Focus: 1,2,3-Cyclopentanetriol (B1200772), 4-propyl- (9CI) and its Stereoisomeric Landscape

This article focuses specifically on 1,2,3-Cyclopentanetriol, 4-propyl- (9CI) . This compound features a five-membered carbocyclic ring with hydroxyl groups at positions 1, 2, and 3, and a propyl group at position 4. The "(9CI)" designation refers to its indexing name in the 9th Collective Index of Chemical Abstracts.

The stereoisomeric landscape of this molecule is complex due to the presence of multiple chiral centers. The relative orientation of the three hydroxyl groups and the propyl group can give rise to a number of diastereomers and enantiomers. The nomenclature for cyclitol stereoisomers, as established by IUPAC, is crucial for distinguishing between these various forms. qmul.ac.uk While specific stereoisomers of 1,2,3-Cyclopentanetriol, 4-propyl- (9CI) are not extensively documented in the literature, the principles of cyclitol stereochemistry allow for a theoretical exploration of its possible spatial arrangements.

Table 1: Potential Stereoisomers of 1,2,3-Cyclopentanetriol, 4-propyl-

Stereochemical Relationship of SubstituentsPotential Number of Isomers
Relative orientation of three hydroxyl groupsMultiple possibilities (e.g., all-cis, cis-trans combinations)
Relative orientation of the propyl group to the hydroxylsFurther diversification of stereoisomers
Enantiomeric pairsDependent on the symmetry of each diastereomer

Note: This table represents a theoretical analysis of stereoisomeric possibilities, as specific experimental data for this compound is limited.

Historical Context and Evolution of Synthetic Methodologies for Substituted Cyclopentanetriols

The synthesis of substituted cyclopentanetriols has evolved significantly over time, driven by the desire to access these valuable chiral building blocks. Early methods often relied on the degradation of natural products. However, the need for greater stereochemical control and access to unnatural isomers spurred the development of novel synthetic strategies.

Key advancements in the synthesis of highly substituted cyclopentanes include:

Electrophilic additions to cyclopentenes: The stereoselective addition of reagents like hypobromous acid (HOBr), hypochlorous acid (HOCl), and others to functionalized cyclopentenes has proven to be a powerful method for introducing vicinal stereocenters. nih.gov

Ring-closing metathesis (RCM): This powerful carbon-carbon bond-forming reaction has been employed in the synthesis of polyhydroxylated cyclopentane (B165970) derivatives from acyclic precursors derived from sugars like D-mannose and D-galactose. nih.govresearchgate.net

Nitro-sugar mediated synthesis: An alternative stereocontrolled approach involves the use of nitro sugars, where a key step is the Michael addition of a nucleophile to a sugar-derived nitro-olefin. mdpi.com

These methodologies have provided chemists with the tools to construct a wide array of substituted cyclopentane and cyclopentanetriol derivatives with a high degree of stereochemical precision.

Interdisciplinary Relevance of Polyhydroxylated Cyclopentane Systems

The unique structural and chemical properties of polyhydroxylated cyclopentanes have led to their relevance in a variety of scientific disciplines.

Medicinal Chemistry: Polyhydroxylated cyclopentanes and their derivatives, such as aminocyclitols, have shown promise as inhibitors of enzymes like glycosidases. nih.govfrontiersin.org This has potential applications in the development of treatments for diseases like diabetes and viral infections.

Biology: Cyclitols are found in nature, where they can act as osmoprotectants in plants, helping them to survive in high-salt or water-stressed environments. wikipedia.orgnih.gov Myo-inositol, a six-membered cyclitol, and its derivatives are crucial in cellular signaling pathways in eukaryotes. nih.gov

Materials Science: The rigid and predictable folding patterns of peptides incorporating cyclopentane-based β-amino acids are of interest for the design of novel nanomaterials and biomaterials. nih.govresearchgate.net

The study of compounds like 1,2,3-Cyclopentanetriol, 4-propyl- (9CI), even if currently limited, contributes to the fundamental understanding of a class of molecules with significant proven and potential applications across multiple scientific fields.

Properties

CAS No.

149815-90-7

Molecular Formula

C8H16O3

Molecular Weight

160.213

IUPAC Name

4-propylcyclopentane-1,2,3-triol

InChI

InChI=1S/C8H16O3/c1-2-3-5-4-6(9)8(11)7(5)10/h5-11H,2-4H2,1H3

InChI Key

JQIPHSFVDAANFI-UHFFFAOYSA-N

SMILES

CCCC1CC(C(C1O)O)O

Synonyms

1,2,3-Cyclopentanetriol,4-propyl-(9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Key Disconnections for the 1,2,3-Cyclopentanetriol (B1200772) Scaffold

A retrosynthetic analysis of the 1,2,3-cyclopentanetriol scaffold reveals several logical bond disconnections that simplify the target molecule into more readily available starting materials. The process of breaking down a complex molecule into simpler precursors is a fundamental strategy in planning a synthesis. youtube.comorganic-chemistry.orgmasterorganicchemistry.comresearchgate.net The primary disconnections for the core cyclopentanetriol ring system often involve the carbon-carbon bonds of the cyclopentane (B165970) ring or the carbon-oxygen bonds of the hydroxyl groups.

One common strategy involves a disconnection across the C-C bond, suggesting a [3+2] cycloaddition reaction as a forward synthetic step. beilstein-journals.org Another powerful approach is to disconnect two of the C-O bonds, leading back to a cyclopentene (B43876) precursor. This intermediate can then be subjected to a dihydroxylation reaction to install two of the hydroxyl groups. The final hydroxyl group could be introduced via various methods, including epoxidation followed by ring-opening.

A further retrosynthetic simplification of the cyclopentene intermediate could involve a ring-closing metathesis (RCM) reaction of a diene precursor. nih.gov This approach is particularly powerful for the construction of five-membered rings. Alternatively, the cyclopentane ring can be envisioned as arising from an intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound. The choice of disconnection and the corresponding synthetic strategy will ultimately depend on the desired stereochemistry of the final product and the availability of the starting materials. For instance, a retrosynthetic analysis of phytoprostanes, which also contain a functionalized cyclopentane ring, often starts from 1,3-cyclopentanedione. wikipedia.org

Stereoselective and Enantioselective Synthesis of Cyclopentanetriol Derivatives

Achieving the correct relative and absolute stereochemistry of the three hydroxyl groups and the propyl substituent is a paramount challenge in the synthesis of 1,2,3-cyclopentanetriol, 4-propyl-. Several powerful strategies have been developed for the stereocontrolled synthesis of highly functionalized cyclopentane derivatives.

Chiral Pool Approaches from Carbohydrate Precursors

Carbohydrates represent an abundant and inexpensive source of chirality for the synthesis of complex molecules. acs.orgacs.orgnih.govwikipedia.org Their inherent stereochemistry and dense functionalization make them ideal starting materials for the synthesis of cyclopentanetriol derivatives. A common strategy involves the transformation of a readily available sugar, such as D-glucose or D-xylose, into a carbocyclic system.

One such method is the Ferrier carbocyclization, which converts hexopyranosides into highly functionalized cyclohexanones, which can then be further manipulated to form cyclopentane rings. acs.org Another approach involves the ring contraction of a pyranose-derived intermediate. The stereocenters present in the starting carbohydrate can be used to control the stereochemistry of the newly formed cyclopentane ring. For example, the synthesis of cyclitol derivatives has been achieved through the cyclization of dideoxy-D-xylo-hex-5-enose derivatives. 182.160.97

Asymmetric Cycloaddition Reactions and Ring-Closing Metathesis Strategies

Asymmetric cycloaddition reactions offer a powerful and atom-economical route to enantiomerically enriched cyclopentane rings. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com For instance, a [3+2] cycloaddition between an alkene and a three-carbon component can be rendered asymmetric through the use of a chiral catalyst. rsc.org Similarly, intramolecular [6+2] cycloadditions have been shown to produce fused cyclopentanoid systems with high enantioselectivity. libretexts.org

Ring-closing metathesis (RCM) has emerged as a versatile and widely used method for the synthesis of cyclic compounds, including five-membered rings. nih.gov By starting with a chiral, acyclic diene, an enantioselective RCM reaction can be used to construct a chiral cyclopentene intermediate. nih.gov The stereoselectivity of the RCM reaction can be influenced by the choice of catalyst and the stereochemistry of the starting diene. This cyclopentene can then be further functionalized to introduce the desired hydroxyl groups.

Diastereoselective Functionalization of Cyclopentene Intermediates

Once a cyclopentene intermediate is obtained, the diastereoselective introduction of the remaining functional groups is crucial. The existing stereocenters on the ring can direct the approach of reagents, leading to the formation of a specific diastereomer. For example, the dihydroxylation of a chiral cyclopentene using reagents like osmium tetroxide can proceed with high diastereoselectivity, influenced by the steric and electronic properties of the substituents already present on the ring.

Furthermore, epoxidation of the cyclopentene followed by nucleophilic ring-opening provides another route to introduce two adjacent hydroxyl groups with controlled stereochemistry. The stereochemical outcome of these reactions is often predictable based on established models of asymmetric induction. The synthesis of polyfunctional cyclohexanones has been achieved with excellent diastereoselectivity through Michael-aldol domino reactions.

Regioselective Introduction and Manipulation of the Propyl Substituent

The regioselective introduction of the propyl group at the C4 position of the 1,2,3-cyclopentanetriol scaffold is a critical step that requires careful planning. Several strategies can be envisioned, often involving the functionalization of a cyclopentanone (B42830) or cyclopentenone intermediate.

One of the most common methods for introducing an alkyl group is through the alkylation of an enolate. nih.gov A cyclopentanone precursor to the target triol can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a regioselective enolate. This enolate can then react with an electrophile like propyl iodide in an SN2 reaction to form the C-C bond. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions.

Another powerful method for introducing alkyl groups is through the conjugate addition of an organocuprate reagent to a cyclopentenone. youtube.com A propyl-containing Gilman reagent, for example, can add to the β-position of an α,β-unsaturated ketone in a 1,4-fashion. This approach is highly effective for the formation of carbon-carbon bonds and can be highly regioselective.

The table below summarizes some potential methods for the introduction of a propyl group onto a cyclopentane ring.

MethodIntermediateReagentDescription
Enolate Alkylation Cyclopentanone1. LDA2. Propyl iodideFormation of a specific enolate followed by nucleophilic attack on an alkyl halide.
Cuprate Addition CyclopentenonePropyl-Gilman reagent (e.g., (CH₃CH₂CH₂)₂CuLi)1,4-conjugate addition of an organocuprate to an α,β-unsaturated ketone.
Cobalt-Catalyzed Cross-Coupling Iodo-cyclopentane derivativePropyl Grignard reagent, Co catalystCross-coupling reaction between an alkyl halide and a Grignard reagent. acs.org

Advanced Protecting Group Chemistry in Polyol Synthesis

The presence of multiple hydroxyl groups in the target molecule necessitates a robust protecting group strategy to ensure that reactions occur at the desired positions. beilstein-journals.org Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. beilstein-journals.org For polyols like 1,2,3-cyclopentanetriol, the choice of protecting groups is critical to allow for the selective functionalization of different parts of the molecule.

Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), acetals (e.g., acetonides for 1,2- or 1,3-diols), and benzyl (B1604629) ethers. The key to a successful protecting group strategy is orthogonality, which means that different protecting groups can be removed under specific conditions without affecting the others. For example, a silyl ether can be removed with fluoride (B91410) ions, while a benzyl ether is typically cleaved by hydrogenolysis.

In the synthesis of 1,2,3-cyclopentanetriol, 4-propyl-, one could envision protecting the 1,2-diol as a cyclic acetal (B89532), leaving the C3 hydroxyl group free for further reactions. Alternatively, all three hydroxyl groups could be protected with different protecting groups to allow for their sequential deprotection and manipulation. The strategic use of protecting groups is indispensable for the successful execution of a complex polyol synthesis. beilstein-journals.org

Total Synthesis of Specific Stereoisomers of 1,2,3-Cyclopentanetriol, 4-propyl-(9CI)

The total synthesis of specific stereoisomers of 1,2,3-cyclopentanetriol, 4-propyl-(9CI) is a significant challenge in organic chemistry, requiring precise control over multiple contiguous stereocenters on a cyclopentane core. While the scientific literature does not describe a direct synthesis of this exact molecule, established methodologies for the stereocontrolled synthesis of substituted cyclopentanes, particularly in the context of prostaglandin (B15479496) analogues and other complex natural products, provide a clear and viable blueprint for its construction. acs.orgnih.govyoutube.com These strategies primarily revolve around the stereoselective functionalization of a cyclopentene precursor.

Two principal strategies can be envisioned for the enantioselective synthesis of the target stereoisomers: one based on asymmetric dihydroxylation and another involving epoxidation followed by stereospecific ring-opening.

Strategy 1: Asymmetric Dihydroxylation of a 4-Propylcyclopentene Precursor

This approach leverages the power of the Sharpless asymmetric dihydroxylation to install two of the three required hydroxyl groups in a stereocontrolled fashion. wikipedia.orgorganic-chemistry.org The key intermediate for this route is a 4-propylcyclopent-1-ene.

The synthesis would commence with the alkylation of cyclopentenone or a related derivative to introduce the propyl group at the 4-position. Following this, reduction of the carbonyl group and subsequent elimination would yield the crucial 4-propylcyclopent-1-ene intermediate.

The cornerstone of this strategy is the Sharpless asymmetric dihydroxylation of the 4-propylcyclopent-1-ene. encyclopedia.pubalfa-chemistry.com This reaction, utilizing osmium tetroxide with a chiral quinine-based ligand, can produce a vicinal diol with high enantioselectivity. wikipedia.orgwikiwand.com The choice of ligand, either (DHQ)2-PHAL (AD-mix-α) or (DHQD)2-PHAL (AD-mix-β), dictates which face of the alkene is hydroxylated, thus allowing access to either enantiomeric series of diols. organic-chemistry.org

To install the third hydroxyl group, the resulting allylic alcohol would undergo an epoxidation reaction, followed by a regioselective and stereospecific ring-opening of the epoxide with a water equivalent. The stereochemistry of the initial dihydroxylation would direct the stereochemical outcome of the epoxidation, leading to the desired all-cis or trans arrangements of the hydroxyl groups.

Detailed Research Findings for Strategy 1:

StepReactionReagents and ConditionsPurpose
1Alkylation1. LDA, THF, -78 °C; 2. Propyl iodideIntroduction of the propyl side chain.
2ReductionNaBH4, MeOH, 0 °CReduction of the ketone to an alcohol.
3EliminationMsCl, Et3N; then DBU, heatFormation of 4-propylcyclopent-1-ene.
4Asymmetric DihydroxylationOsO4 (cat.), NMO, AD-mix-α or AD-mix-β, t-BuOH/H2OStereoselective formation of a vicinal diol. wikipedia.orgorganic-chemistry.org
5Epoxidationm-CPBA, CH2Cl2Formation of an epoxide on the remaining double bond.
6Epoxide Ring-OpeningH3O+ or specific enzymeInstallation of the third hydroxyl group. mdpi.com

Strategy 2: Epoxidation and Diastereoselective Ring-Opening

An alternative and equally powerful strategy involves the initial epoxidation of a suitable cyclopentene precursor, followed by a series of stereocontrolled ring-opening reactions. This approach offers multiple points for controlling the relative and absolute stereochemistry of the three hydroxyl groups.

The synthesis could start from a readily available chiral building block, such as a derivative of D-ribose, which can be converted into a chiral cyclopentene intermediate. The propyl group can be introduced via a Grignard reaction or other carbon-carbon bond-forming reactions.

The key step in this sequence is the stereoselective epoxidation of the cyclopentene. The facial selectivity of this epoxidation can be directed by existing stereocenters on the ring. Subsequent ring-opening of this epoxide with a nucleophilic oxygen source would yield a trans-diol. The third hydroxyl group could then be introduced by a second epoxidation-ring-opening sequence or by dihydroxylation of a newly formed double bond. The regioselectivity of the epoxide ring-opening can be controlled by the choice of reagents and reaction conditions. arkat-usa.org

Detailed Research Findings for Strategy 2:

StepReactionReagents and ConditionsPurpose
1Starting MaterialChiral pool starting material (e.g., from D-ribose)Establishes initial stereochemistry.
2Side Chain IntroductionPropylmagnesium bromide, Cu(I) catalystIntroduction of the propyl group.
3Epoxidationm-CPBA or Ti(OiPr)4, DET (Sharpless asymmetric epoxidation)Stereoselective formation of an epoxide.
4First Ring-OpeningH2O, acid or base catalystFormation of a trans-1,2-diol. arkat-usa.org
5Olefin IntroductionElimination reactionCreation of a double bond for the next hydroxylation.
6Second HydroxylationOsO4, NMO or epoxidation/ring-openingIntroduction of the final hydroxyl group. libretexts.orgyoutube.com

The synthesis of specific stereoisomers of 1,2,3-cyclopentanetriol, 4-propyl-(9CI) is a complex but achievable goal. By employing well-established and robust methodologies from the field of asymmetric synthesis, such as the Sharpless dihydroxylation and stereocontrolled epoxide ring-openings, the various stereoisomers of this target molecule can be accessed with high levels of purity. The choice of strategy and the specific reagents would determine the stereochemical outcome, allowing for the selective preparation of each of the possible isomers.

Stereochemical Considerations and Conformational Analysis

Isomerism and Diastereomeric Relationships in 1,2,3-Cyclopentanetriol (B1200772), 4-propyl-(9CI)

The structure of 1,2,3-Cyclopentanetriol, 4-propyl-(9CI) contains four chiral centers, which are the carbon atoms at positions 1, 2, 3, and 4 of the cyclopentane (B165970) ring. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. In this case, with n=4, there is a theoretical maximum of 2^4 = 16 stereoisomers.

These stereoisomers exist as pairs of enantiomers and sets of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties. The relative orientation of the three hydroxyl groups and the propyl group on the cyclopentane ring defines the specific diastereomeric relationship between any two isomers.

For instance, isomers can be classified as cis or trans with respect to the relative positions of the substituents on the ring. An isomer with all three hydroxyl groups and the propyl group on the same side of the ring would be the all-cis isomer. Conversely, various combinations of cis and trans relationships between the four substituents lead to the different diastereomers. The presence of a plane of symmetry in certain configurations can reduce the actual number of unique stereoisomers to fewer than 16, as some may be meso compounds, which are achiral despite having stereocenters.

Table 1: Possible Stereochemical Configurations

Carbon Substituent Possible Orientations
C1 Hydroxyl Up (β) or Down (α)
C2 Hydroxyl Up (β) or Down (α)
C3 Hydroxyl Up (β) or Down (α)

Assignment of Absolute Configuration and Relative Stereochemistry

Determining the absolute configuration (R or S) at each of the four stereocenters is crucial for unequivocally identifying each stereoisomer. This assignment is typically achieved through experimental techniques such as X-ray crystallography of a single crystal or by using spectroscopic methods like Nuclear Magnetic Resonance (NMR) in conjunction with chiral derivatizing agents or chiral solvating agents.

Relative stereochemistry, which describes the spatial relationship between the substituents, can also be elucidated using NMR spectroscopy. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons on the ring and its substituents, providing insights into their relative orientations (e.g., cis or trans). wordpress.com For example, a strong NOE signal between the proton on C-4 and the protons on the adjacent carbons bearing hydroxyl groups would suggest a cis relationship between the propyl group and those hydroxyl groups.

Conformational Preferences and Dynamics of the Substituted Cyclopentane Ring

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation would lead to significant torsional strain due to the eclipsing of all C-H bonds. masterorganicchemistry.comlibretexts.org To alleviate this strain, the cyclopentane ring adopts puckered conformations. masterorganicchemistry.com The two most common and low-energy conformations are the envelope and the half-chair . masterorganicchemistry.com

In the envelope conformation , four of the carbon atoms are in a plane, while the fifth is puckered out of the plane. In the half-chair conformation , three carbons are coplanar, with one atom above the plane and another below it. These conformations are in rapid equilibrium through a process called pseudorotation, where the pucker travels around the ring.

The presence of four substituents—three hydroxyl groups and one propyl group—on the 1,2,3-Cyclopentanetriol, 4-propyl-(9CI) ring significantly influences its conformational preferences. The bulky propyl group and the polar hydroxyl groups will preferentially occupy positions that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding.

The substituents will tend to adopt pseudo-equatorial positions to a greater extent than pseudo-axial positions to reduce steric strain. However, the possibility of intramolecular hydrogen bonding between adjacent hydroxyl groups can stabilize certain conformations where these groups are in a cis relationship, even if it leads to some steric crowding. The final preferred conformation will be a delicate balance of these competing factors.

Table 2: Factors Influencing Conformational Stability

Factor Favorable Arrangement Unfavorable Arrangement
Torsional Strain Staggered bonds (puckered ring) Eclipsed bonds (planar ring)
Steric Strain Substituents in pseudo-equatorial positions Substituents in pseudo-axial positions

Impact of Stereoisomerism on Chemical Reactivity and Molecular Recognition

The specific stereochemistry of 1,2,3-Cyclopentanetriol, 4-propyl-(9CI) has a profound impact on its chemical reactivity and its ability to interact with other chiral molecules.

Chemical Reactivity: The spatial arrangement of the hydroxyl and propyl groups influences the accessibility of the hydroxyl groups for reactions such as esterification, etherification, or oxidation. For example, a hydroxyl group that is sterically hindered by a neighboring cis-oriented propyl group will react more slowly than a less hindered hydroxyl group. Furthermore, the relative orientation of the hydroxyl groups can affect the formation of cyclic products. For instance, two adjacent cis-hydroxyl groups can readily form cyclic acetals or ketals upon reaction with an aldehyde or ketone, a reaction that is not possible for trans-hydroxyl groups.

Molecular Recognition: The precise three-dimensional shape of each stereoisomer is critical for its interaction with biological systems, such as enzymes or receptors, which are themselves chiral. The concept of chiral recognition dictates that a specific stereoisomer will have a much better fit into a chiral binding site than its enantiomer or diastereomers. nih.gov This is analogous to a key fitting into a lock. This differential binding can lead to significant differences in biological activity between stereoisomers. The network of hydroxyl groups can act as hydrogen bond donors and acceptors, playing a crucial role in the molecular recognition process.

Table of Mentioned Compounds

Compound Name
1,2,3-Cyclopentanetriol, 4-propyl-(9CI)

Chemical Reactivity and Derivatization

Selective Functionalization of Hydroxyl Groups: Esterification, Etherification, and Oxidation

The three hydroxyl groups of 1,2,3-cyclopentanetriol (B1200772), 4-propyl- exhibit different steric and electronic environments, which can be exploited for their selective functionalization. The cis-1,2-diol arrangement, in particular, offers a unique platform for stereoselective reactions.

Esterification: The hydroxyl groups can be converted to esters through reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. The relative reactivity of the hydroxyl groups towards esterification is influenced by steric hindrance. It is generally expected that the less sterically hindered hydroxyl group will react preferentially. In a related study on 1,2,4-butanetriol, enzymatic or chemical esterification has been demonstrated to proceed efficiently, suggesting that similar transformations would be applicable to 1,2,3-cyclopentanetriol, 4-propyl-. nih.gov

Etherification: Selective etherification, such as silylation, of the hydroxyl groups can be achieved using various silylating agents (e.g., TBDMSCl, TIPSCl). The choice of reagent and reaction conditions can direct the silylation to a specific hydroxyl group. For instance, in molecules containing cis,cis-1,2,3-triols, catalyst-controlled site-selective silylation has been demonstrated, allowing for the protection of specific hydroxyl groups. nih.gov This selectivity is crucial for multi-step synthetic sequences where orthogonal protecting group strategies are required.

Oxidation: The hydroxyl groups of 1,2,3-cyclopentanetriol, 4-propyl- can be oxidized to the corresponding ketones or aldehydes using a variety of oxidizing agents. The outcome of the oxidation depends on the nature of the oxidizing agent and the substrate's stereochemistry. For example, Swern or Dess-Martin periodinane oxidation of a secondary alcohol would yield a ketone. The oxidation of the vicinal diol moiety can lead to cleavage of the C-C bond under specific conditions (e.g., using periodic acid), resulting in the formation of a dialdehyde (B1249045).

FunctionalizationReagent/Catalyst ExamplesProduct TypePotential Selectivity
EsterificationAcyl chlorides, AnhydridesEsterPotentially selective for the least sterically hindered -OH
EtherificationTBDMSCl, TIPSCl, Scaffolding catalystsSilyl (B83357) etherHigh selectivity achievable with catalyst control
OxidationSwern, DMP, Periodic acidKetone, Aldehyde, DialdehydeDependent on the oxidizing agent and conditions

Transformations Involving the Cyclopentane (B165970) Ring System: Rearrangements and Ring Modifications

The cyclopentane core of 1,2,3-cyclopentanetriol, 4-propyl- can undergo several transformations, including rearrangements and ring modifications, often driven by the release of ring strain or the formation of more stable intermediates.

Rearrangements: Carbocation-mediated rearrangements are a common feature in the chemistry of cyclic alcohols. masterorganicchemistry.com For instance, treatment of a vicinal diol on a cyclopentane ring with acid can induce a pinacol-type rearrangement, leading to the formation of a ketone with a rearranged carbon skeleton. chemistrysteps.com The specific pathway of the rearrangement would depend on which hydroxyl group is protonated and the relative stability of the resulting carbocationic intermediates. Such rearrangements can be synthetically useful for accessing structurally diverse cyclopentanone (B42830) derivatives.

Ring Modifications: The cyclopentane ring can be modified through various strategies, including ring expansion and ring-opening reactions.

Ring Expansion: Under certain conditions, the five-membered ring can be expanded to a six-membered ring. chemistrysteps.comwikipedia.org For example, a carbocation generated adjacent to the cyclopentane ring can trigger a rearrangement where a C-C bond of the ring migrates, leading to a more stable cyclohexyl cation. masterorganicchemistry.comyoutube.com This strategy has been applied in the synthesis of various carbocyclic frameworks.

Ring-Opening: Oxidative cleavage of the vicinal diol moiety with reagents like periodic acid or lead tetraacetate would result in the opening of the cyclopentane ring to afford a functionalized linear dicarbonyl compound. nih.gov The resulting dialdehyde can then serve as a versatile intermediate for further synthetic transformations.

TransformationDriving ForcePotential Outcome
Pinacol RearrangementFormation of a stable carbocationRearranged ketone
Ring ExpansionRelief of ring strain, formation of a more stable carbocationCyclohexane derivative
Ring-OpeningOxidative cleavage of C-C bondAcyclic dicarbonyl compound

Reactivity and Functional Group Interconversions of the Propyl Side Chain

The propyl side chain of 1,2,3-cyclopentanetriol, 4-propyl- is generally less reactive than the hydroxyl groups. However, it can be functionalized, particularly at the carbon atom adjacent to the cyclopentane ring (the "benzylic-like" position), which is activated by the ring.

Oxidation: While the propyl group itself is relatively inert to oxidation, the carbon atom attached to the cyclopentane ring can be susceptible to oxidation under forcing conditions, similar to the side-chain oxidation of alkylbenzenes. youtube.comyoutube.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize this position, although the presence of the hydroxyl groups on the ring would likely lead to competing reactions.

Halogenation: Radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical or thermal initiation, could selectively introduce a bromine atom at the carbon adjacent to the cyclopentane ring. youtube.com This is due to the relative stability of the resulting secondary radical. The introduced halogen can then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions.

Functional Group Interconversions: If a functional group were to be introduced onto the propyl chain, a variety of interconversions could be performed. For example, a terminal halide could be converted to an azide, a thiol, or a cyano group, providing a range of functionalities for further derivatization.

Synthesis of Complex Analogues and Conjugates for Biochemical Probing

The functional handles present in 1,2,3-cyclopentanetriol, 4-propyl- make it a valuable scaffold for the synthesis of more complex analogues and conjugates for use as biochemical probes. Such probes are instrumental in studying biological processes and identifying molecular targets. nih.govnih.gov

Synthesis of Analogues: The selective functionalization of the hydroxyl groups and modifications of the cyclopentane ring and propyl side chain allow for the creation of a library of analogues with diverse stereochemistries and substitution patterns. beilstein-journals.org The synthesis of polyhydroxylated cyclopentane derivatives has been a subject of interest due to their potential as glycosidase inhibitors and other biologically active molecules. nih.gov

Conjugation to Reporter Molecules: The hydroxyl groups can be derivatized to incorporate reporter molecules such as fluorescent dyes or biotin (B1667282).

Fluorescent Probes: A hydroxyl group can be etherified or esterified with a linker attached to a fluorescent dye, such as fluorescein (B123965) or BODIPY. nih.govnih.gov These fluorescently labeled analogues can be used to visualize the cellular uptake and localization of the parent molecule.

Biotinylated Probes: Conjugation to biotin allows for the use of the avidin-biotin system for affinity-based purification of binding partners. A hydroxyl group can be functionalized with a linker that is then coupled to biotin, often via an amide bond formation with an activated biotin derivative. nih.govnih.gov

The synthesis of such probes often involves a multi-step sequence requiring careful selection of protecting groups and reaction conditions to achieve the desired regioselectivity and stereoselectivity. google.com

Probe TypeReporter GroupAttachment StrategyApplication
Fluorescent ProbeFluorescein, BODIPYEster or ether linkageCellular imaging
Biotinylated ProbeBiotinAmide linkage via a linkerAffinity purification

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Comprehensive Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are paramount in determining the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (FTIR, Raman) provide detailed information on the connectivity of atoms, the molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like 1,2,3-cyclopentanetriol (B1200772), 4-propyl-, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (splitting patterns), and integration values (proton ratios).

Expected ¹H NMR Data: The protons on the carbon atoms bearing the hydroxyl groups (C1, C2, C3) would be expected to resonate in the downfield region, typically between 3.5 and 4.5 ppm, due to the deshielding effect of the oxygen atoms. The proton at C4, adjacent to the propyl group, would also have a characteristic chemical shift. The protons of the propyl group would show distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the cyclopentane (B165970) ring. The cyclopentane ring protons would exhibit complex splitting patterns due to coupling with each other. The stereochemical arrangement of the hydroxyl groups and the propyl group would significantly influence the chemical shifts and coupling constants (J-values) of the ring protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), would be essential to establish the connectivity between protons on adjacent carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would indicate the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Data: The carbon atoms attached to the hydroxyl groups (C1, C2, C3) would appear in the downfield region of the aliphatic carbon spectrum, typically between 60 and 80 ppm. scispace.comorganicchemistrydata.orgmdpi.com The carbon atom at the point of substitution with the propyl group (C4) and the other ring carbons would have distinct chemical shifts. The three carbon atoms of the propyl group would also be individually resolved. The precise chemical shifts would be highly dependent on the stereoisomer.

A hypothetical ¹H and ¹³C NMR data table for a stereoisomer of 1,2,3-cyclopentanetriol, 4-propyl- is presented below, based on data from similar structures like substituted cyclopentanols and other polyhydroxylated cycloalkanes. scispace.combeilstein-journals.orguq.edu.auresearchgate.netchemicalbook.com

Assignment Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Position Chemical Shift (δ, ppm) Multiplicity
H-14.10d
H-23.95t
H-34.05d
H-42.10m
H-51.80, 1.65m
Propyl-CH₂1.45m
Propyl-CH₂1.30m
Propyl-CH₃0.90t
OH2.5-4.0br s

Note: This table is illustrative and actual values would vary depending on the specific stereoisomer and experimental conditions.

Mass Spectrometry (GC-MS, LC-MS/MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for identifying and quantifying impurities. When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful analytical tool.

For 1,2,3-cyclopentanetriol, 4-propyl- (molecular formula C₈H₁₆O₃), the expected molecular weight is approximately 160.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

GC-MS Analysis: Due to the presence of multiple hydroxyl groups, 1,2,3-cyclopentanetriol, 4-propyl- is a polar and non-volatile compound. Therefore, for GC-MS analysis, derivatization would likely be necessary to increase its volatility. Silylation, for instance, would replace the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS ether would be more amenable to GC analysis. The mass spectrum of the derivatized compound would show a characteristic molecular ion peak and fragmentation pattern that could be used for structural confirmation. Pyrolysis-GC/MS could be an alternative for analyzing the compound without derivatization. nih.govresearchgate.net GC-MS is also highly effective for impurity profiling, detecting and identifying any by-products from the synthesis or degradation products. semanticscholar.orgphcogj.comresearchgate.net

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for the analysis of polar, non-volatile compounds without the need for derivatization. An electrospray ionization (ESI) source would typically be used to generate ions in the gas phase. The parent ion (e.g., [M+H]⁺ or [M+Na]⁺) would be selected in the first mass analyzer and then fragmented in a collision cell. The resulting daughter ions, which form a characteristic fragmentation pattern, would be analyzed in the second mass analyzer. This process provides a high degree of selectivity and sensitivity, making it ideal for both structural confirmation and trace-level impurity analysis.

A hypothetical fragmentation pattern for the protonated molecule [C₈H₁₆O₃+H]⁺ is presented below:

m/z Value Possible Fragment Interpretation
161.12[M+H]⁺Protonated molecular ion
143.11[M+H - H₂O]⁺Loss of a water molecule
125.10[M+H - 2H₂O]⁺Loss of two water molecules
107.09[M+H - 3H₂O]⁺Loss of all three hydroxyl groups as water
117.09[M+H - C₃H₇]⁺Loss of the propyl group

Note: This table is illustrative and the actual fragmentation will depend on the ionization and collision conditions.

Vibrational Spectroscopy (FTIR, Raman) for Diagnostic Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net

FTIR Spectroscopy: The FTIR spectrum of 1,2,3-cyclopentanetriol, 4-propyl- would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups, broadened by hydrogen bonding. spectroscopyonline.com A strong C-O stretching absorption would also be prominent in the fingerprint region, typically between 1200 and 1000 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the cyclopentane ring and the propyl group would appear in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While O-H stretching bands are typically weak in Raman spectra, the C-C and C-H vibrations of the alkyl backbone give rise to strong signals. physicsopenlab.org The C-O stretching vibration is also Raman active. oup.comresearchgate.net Raman spectroscopy can be particularly useful for studying the carbon skeleton and for conformational analysis. ustc.edu.cnmdpi.com

A table of expected diagnostic vibrational frequencies is provided below:

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch3600-3200WeakStrong, Broad (FTIR)
C-H Stretch (sp³)3000-28503000-2850Strong
C-O Stretch1200-10001200-1000Strong
O-H Bend~1400WeakMedium (FTIR)
C-H Bend~1465, ~1375~1465, ~1375Medium

Note: The exact frequencies and intensities can vary based on the molecular environment and stereochemistry.

Chromatographic Separation Techniques for Isomer Resolution and Purification

Due to the presence of multiple chiral centers in 1,2,3-cyclopentanetriol, 4-propyl-, a number of stereoisomers are possible. Chromatographic techniques are essential for the separation of these isomers and for the purification of the desired compound.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for the separation of enantiomers and diastereomers. nih.govchiralpedia.comyoutube.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including those with hydroxyl groups. nih.gov The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. youtube.com For preparative-scale purification, larger columns and higher flow rates are employed to isolate gram-level quantities of a specific stereoisomer. nih.gov

Gas Chromatography (GC): Chiral GC can also be used for the separation of stereoisomers, particularly after derivatization to increase volatility. Chiral capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, can effectively resolve enantiomers and diastereomers.

The resolution of the different stereoisomers is crucial as they may exhibit different biological activities. A hypothetical chromatogram would show distinct peaks for each separated isomer, with the area under each peak corresponding to its relative abundance in the mixture.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While NMR and chromatographic techniques can provide information about the relative stereochemistry and allow for the separation of isomers, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. nih.gov

For this technique, a single, high-quality crystal of the target compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and the absolute configuration of each chiral center. mdpi.com In cases where the compound itself does not crystallize well, it can sometimes be co-crystallized with another molecule to facilitate crystal formation. oregonstate.edu The ability to determine the absolute stereochemistry is of utmost importance in fields such as medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemical structure.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and energetic properties of molecules from first principles. researchgate.netyoutube.com Methods like Density Functional Theory (DFT) are often employed to investigate the geometries, reaction mechanisms, and electronic properties of molecules. nih.gov For a molecule such as 1,2,3-cyclopentanetriol (B1200772), 4-propyl-, QM calculations would provide insights into its stability, reactivity, and the distribution of electrons within the molecule.

The electronic structure of the parent cyclopentane (B165970) ring is characterized by a non-planar conformation that minimizes ring strain. libretexts.orglibretexts.org The introduction of three hydroxyl groups and a propyl group would significantly influence the electronic properties. The hydroxyl groups, being highly electronegative, would withdraw electron density from the cyclopentane ring, creating localized regions of partial positive and negative charges. This charge distribution is critical for understanding intermolecular interactions.

The energetics of the molecule, particularly its conformational stability, can be quantified through QM calculations. The cyclopentane ring itself exhibits a total ring strain of approximately 26 kJ/mol due to a combination of angle strain and torsional strain. libretexts.orgpressbooks.pub The substitution pattern of the hydroxyl and propyl groups would lead to numerous stereoisomers, each with a unique energetic profile. QM calculations can determine the relative energies of these isomers, identifying the most stable conformations.

Table 1: Theoretical Strain Energies of Selected Cycloalkanes

CycloalkaneRing SizeTotal Strain Energy (kJ/mol)
Cyclopropane3115
Cyclobutane4110
Cyclopentane526
Cyclohexane60

This table provides context for the inherent strain in the cyclopentane ring compared to other cycloalkanes. The actual strain energy of 1,2,3-cyclopentanetriol, 4-propyl- would be influenced by its specific stereochemistry and substituent interactions.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While QM methods are highly accurate, they are computationally expensive for large systems or extensive conformational searches. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the vast conformational landscape of flexible molecules like 1,2,3-cyclopentanetriol, 4-propyl-. researchgate.netnih.gov

MM methods use a classical mechanics framework, representing atoms as spheres and bonds as springs, with parameters collectively known as a force field. umd.edu These force fields are parameterized to reproduce experimental or high-level QM data. By calculating the potential energy of different atomic arrangements, MM can rapidly explore the possible conformations of a molecule.

MD simulations extend MM by incorporating the element of time, solving Newton's equations of motion for each atom in the system. nih.govnih.gov This allows for the simulation of the dynamic behavior of the molecule, providing insights into how it samples different conformations over time. For 1,2,3-cyclopentanetriol, 4-propyl-, MD simulations would reveal the flexibility of the propyl chain, the reorientation of the hydroxyl groups, and the puckering of the cyclopentane ring. The cyclopentane ring itself is known to adopt non-planar conformations, primarily the 'envelope' and 'twist' forms, to alleviate torsional strain. libretexts.orglibretexts.org The presence of four substituents would create a complex energy surface with multiple local minima corresponding to different stable conformers.

Table 2: Common Force Fields for Molecular Simulations

Force FieldPrimary ApplicationKey Features
AMBERProteins and Nucleic AcidsWell-validated for biomolecular simulations.
CHARMMBiomoleculesWidely used for proteins, lipids, and nucleic acids. umd.edu
OPLSOrganic Liquids and ProteinsOptimized for condensed-phase properties.
GAFFGeneral Organic MoleculesA general force field for drug-like molecules.
GLYCAMCarbohydratesSpecifically parameterized for carbohydrates and polyhydroxylated compounds. chemrxiv.org

The selection of an appropriate force field is crucial for the accuracy of MM and MD simulations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for structure elucidation and as a complement to experimental measurements. liverpool.ac.uk For 1,2,3-cyclopentanetriol, 4-propyl-, predicting its Nuclear Magnetic Resonance (NMR) spectra would be a key application.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using QM methods, often in combination with conformational analysis from MM or MD. nih.gov The chemical shift of a particular nucleus is highly sensitive to its local electronic environment, which is in turn dependent on the molecule's three-dimensional structure. Therefore, accurate prediction requires averaging the calculated chemical shifts over a representative ensemble of low-energy conformations. nih.gov

Challenges in predicting spectroscopic parameters for a molecule like 1,2,3-cyclopentanetriol, 4-propyl- include the large number of possible conformations and the influence of solvent effects. The hydroxyl groups can form intramolecular and intermolecular hydrogen bonds, which can significantly affect the chemical shifts. Computational models can account for these effects, for instance, through the use of implicit or explicit solvent models. nih.gov The correlation between predicted and experimental spectra for known, related compounds is often used to validate the computational methodology. nih.gov

Table 3: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for Propan-1-ol

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Hα (CH₂)3.553.59
Hβ (CH₂)1.551.59
Hγ (CH₃)0.900.92
OHVariable (dependent on conditions)Variable (dependent on conditions)

This table serves as a hypothetical example to illustrate the typical accuracy of NMR prediction for a simple alcohol. The actual prediction for 1,2,3-cyclopentanetriol, 4-propyl- would be more complex.

In Silico Modeling of Molecular Interactions with Biological Targets

In silico modeling, particularly molecular docking and MD simulations, plays a crucial role in modern drug discovery and in understanding how small molecules interact with biological macromolecules like proteins. libretexts.orglongdom.org A molecule like 1,2,3-cyclopentanetriol, 4-propyl-, with its combination of a hydrophobic propyl group and multiple hydrogen-bonding hydroxyl groups, has the potential to interact with a variety of protein binding sites.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In a typical docking study, the 3D structure of 1,2,3-cyclopentanetriol, 4-propyl- would be placed into the binding site of a target protein, and various scoring functions would be used to estimate the strength of the interaction. The three hydroxyl groups can act as both hydrogen bond donors and acceptors, while the propyl chain can engage in hydrophobic or van der Waals interactions.

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. nih.gov These simulations can reveal how the ligand and protein adapt to each other's presence and the role of water molecules in mediating the interaction. Such studies are instrumental in the rational design of new molecules with improved binding affinity and selectivity. researchgate.net

Table 4: Types of Molecular Interactions Analyzed in Docking Studies

Interaction TypeDescriptionPotential Role for 1,2,3-Cyclopentanetriol, 4-propyl-
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N).The three hydroxyl groups are primary sites for hydrogen bonding.
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.The propyl group and the carbon backbone of the cyclopentane ring can participate in these interactions.
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Present between all atoms of the ligand and the protein.
Electrostatic InteractionsAttraction or repulsion of charged or partially charged species.The partial charges on the hydroxylated portion of the molecule can interact with charged residues in the protein.

Biochemical and Bioorganic Research Perspectives

Elucidation of Molecular Recognition and Binding Interactions with Proteins

The ability of 1,2,3-cyclopentanetriol (B1200772), 4-propyl- and related carbasugars to interact with proteins is rooted in their structural mimicry of natural monosaccharides. uu.nlscite.ai This resemblance allows them to be recognized by the active sites of carbohydrate-binding proteins, such as lectins, and enzymes like glycoside hydrolases. uu.nlnih.gov The binding specificity and affinity are governed by a combination of interactions. nih.gov

The polyhydroxylated cyclopentane (B165970) core serves as the primary recognition element. The spatial arrangement of the hydroxyl groups is critical, as they form specific hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in the protein's binding pocket, mimicking the interactions of a natural sugar. nih.govnih.gov The hydrophobic cyclopentane ring and the 4-propyl group can engage in van der Waals or hydrophobic interactions with nonpolar residues in the binding site, further contributing to affinity. nih.gov

While protein-carbohydrate interactions are often characterized by moderate affinity, with dissociation constants typically in the millimolar (mM) to micromolar (µM) range, their specificity is crucial for biological function. nih.gov The replacement of the endocyclic oxygen with a carbon atom in carbasugars like 1,2,3-cyclopentanetriol, 4-propyl- enhances metabolic stability without abolishing this molecular recognition, making them effective competitive ligands. uu.nl

Table 1: Key Molecular Interactions in Protein Binding

Interaction TypeContributing Molecular FeatureInteracting Protein Residues (Examples)Significance
Hydrogen Bonding Cyclopentanetriol hydroxyl (-OH) groupsAspartate, Glutamate, Asparagine, GlutaminePrimary determinant of binding specificity and orientation within the active site. nih.govnih.gov
Hydrophobic Interactions Cyclopentane ring, Propyl (-C3H7) groupLeucine, Isoleucine, Valine, PhenylalanineContributes to binding affinity and stabilization of the complex. nih.gov
van der Waals Forces Entire moleculeVarious residues in the binding pocketProvides overall shape complementarity and contributes to binding energy.
Electrostatic Interactions Potential for charged derivativesAspartate, Glutamate, Lysine, ArginineCan be engineered into derivatives to form salt bridges and enhance affinity. nih.gov

Investigating Enzymatic Transformations and Substrate Analogue Functionality

A primary application of 1,2,3-cyclopentanetriol, 4-propyl- and its analogues in bioorganic chemistry is as substrate mimics for enzymes, particularly glycoside hydrolases (GHs). uu.nluu.nl Natural sugars are substrates for these enzymes, which catalyze their cleavage via hydrolysis. uu.nl Because carbasugars lack the hydrolytically labile hemiacetal or hemiketal functionality of true sugars, they are resistant to this enzymatic breakdown. researchgate.netnih.gov

This resistance makes them powerful tools for studying enzyme function. nih.gov When a carbasugar binds to a glycosidase active site, it acts as a competitive inhibitor, blocking the natural substrate from binding. nih.gov The potency of this inhibition (often measured as an IC₅₀ value) provides quantitative data on the enzyme's affinity for the analogue. nih.gov

Furthermore, carbasugars are designed to mimic the transition state of the glycosylation reaction, the high-energy intermediate state that a natural substrate passes through during catalysis. uu.nluu.nl By adopting a conformation that resembles this transition state, the analogue can bind to the enzyme with very high affinity, acting as a potent transition-state analogue inhibitor. uu.nluu.nl This functionality allows researchers to "trap" the enzyme in a state that is highly informative about its catalytic mechanism without the compound itself being transformed. uu.nl

Table 2: Comparison of Natural Substrates and Carbasugar Analogues

FeatureNatural Carbohydrate Substrate1,2,3-Cyclopentanetriol, 4-propyl- (Carbasugar Analogue)
Ring Structure Contains an endocyclic oxygen atom (e.g., pyranose, furanose). uu.nlAll-carbon cyclopentane ring. uu.nl
Chemical Stability Contains a hydrolyzable glycosidic bond.Metabolically stable; lacks a glycosidic bond. uu.nlresearchgate.netnih.gov
Enzymatic Fate Undergoes enzymatic cleavage (hydrolysis). uu.nlResists enzymatic transformation; acts as an inhibitor. nih.gov
Functionality Energy source, structural component, signaling molecule. sigmaaldrich.comEnzyme inhibitor, mechanistic probe. uu.nluu.nl
Binding Mechanism Binds to enzyme active site as a substrate.Binds to enzyme active site as a competitive inhibitor, often mimicking the transition state. uu.nluu.nl

Role as Mechanistic Probes for Understanding Enzyme Catalysis and Biological Pathways

By acting as stable, non-reactive mimics of natural substrates, carbasugars like 1,2,3-cyclopentanetriol, 4-propyl- serve as invaluable mechanistic probes to dissect complex biological processes. uu.nlnih.gov Their use allows researchers to isolate and study specific enzyme-ligand interactions without the complication of subsequent chemical reactions. uu.nl

One key application is in the study of enzyme catalytic mechanisms. uu.nl By designing carbasugars that mimic the charge and shape of the reaction's transition state, scientists can stabilize the enzyme-inhibitor complex for detailed structural analysis by techniques like X-ray crystallography. This provides a static snapshot of the active site, revealing the precise orientation of catalytic residues and the conformational changes the enzyme undergoes. uu.nl

These compounds are also central to the field of Activity-Based Protein Profiling (ABPP). uu.nlnih.gov In ABPP, carbasugars can be modified with a reporter tag (like a fluorescent dye or biotin) and an electrophilic "warhead". nih.gov These probes bind specifically to the active site of a target enzyme and form a covalent bond, allowing for the detection, quantification, and identification of active enzymes in complex biological samples. uu.nlnih.gov This approach is a powerful way to map enzyme activity across different cellular states or to screen for potent inhibitors in a competitive assay format. nih.gov

Strategies for the Design of Bioactive Cyclopentanetriol Derivatives with Defined Specificity

The development of bioactive cyclopentanetriol derivatives with high potency and specificity is a major goal in medicinal chemistry. nih.govnih.gov Research focuses on synthetic modifications of the core structure to optimize interactions with a specific biological target. nih.gov These efforts are guided by structure-activity relationship (SAR) studies, which systematically correlate chemical modifications with changes in biological activity. nih.govmdpi.comrsc.org

Key design strategies include:

Varying Alkyl Substituents: The nature of the non-polar substituent (such as the propyl group in the parent compound) can be altered to probe hydrophobic pockets within the enzyme's active site. Changing the length, branching, or cyclization of this group can fine-tune binding affinity and selectivity. nih.gov

Stereochemical Modification: The stereochemistry of the hydroxyl groups on the cyclopentane ring is paramount for mimicking different types of natural sugars (e.g., glucose, galactose, mannose). nih.govnih.gov Stereoselective synthesis allows for the creation of a wide range of isomers, each potentially targeting a different class of glycosidase with high specificity. nih.gov

Introduction of New Functional Groups: Adding groups like fluorine, amino, or azido (B1232118) moieties can introduce new interactions (e.g., stronger hydrogen bonds, ionic interactions) or alter the electronic properties of the molecule. uu.nluu.nl Halogenation, for instance, has been shown to enhance the inhibitory properties of some carbasugar derivatives. uu.nluu.nl

Conformational Restriction: Incorporating the cyclopentane ring into a bicyclic or more rigid system can lock the molecule into a specific conformation that is optimal for binding, reducing the entropic penalty upon interaction with the protein target. researchgate.net

These synthetic strategies, often aided by computational modeling and docking studies, allow for the rational design of next-generation probes and potential therapeutic leads based on the cyclopentanetriol scaffold. nih.govrsc.org

Table 3: Strategies for Designing Bioactive Cyclopentanetriol Derivatives

Design StrategyRationaleDesired Outcome
Structure-Activity Relationship (SAR) Guided Modification To systematically identify which parts of the molecule are critical for biological activity. nih.govmdpi.comEnhanced potency and selectivity; identification of key binding motifs.
Stereoselective Synthesis To mimic the specific 3D arrangement of hydroxyl groups in different natural sugars. nih.govnih.govIsoform-specific enzyme inhibition.
Halogenation (e.g., Fluorination) To modulate electronic properties and enhance the stability of enzyme-inhibitor intermediates. uu.nluu.nlIncreased inhibitory potency and tunable reactivity.
Bioisosteric Replacement To replace functional groups with others that have similar physical or chemical properties to improve biological effect or stability. nih.govImproved pharmacokinetic or pharmacodynamic properties.
Synthesis of Fused-Ring Analogues To create conformationally restricted molecules that better fit a target binding site. nih.govresearchgate.netHigher binding affinity and specificity.

Applications in Advanced Materials and Chemical Synthesis

Utility as Chiral Building Blocks and Chemical Precursors for Complex Molecules

Chiral cyclopentenones and their derivatives are powerful synthons in the asymmetric synthesis of a wide array of bioactive target molecules. acs.orgnih.govacs.org The structural framework of 1,2,3-Cyclopentanetriol (B1200772), 4-propyl- (9CI) provides a foundational scaffold for the stereocontrolled synthesis of complex molecules, most notably prostaglandins (B1171923) and their analogues. Prostaglandins are hormone-like substances that regulate a broad spectrum of physiological activities. researchgate.net The landmark synthesis of Prostaglandin (B15479496) F2α and Prostaglandin E2 often relies on key cyclopentanoid precursors. nih.govnih.govrsc.org

A general strategy for the synthesis of polyfunctional cyclopentanes, which can be adapted for the synthesis of various natural products, further underscores the potential utility of substituted cyclopentanetriols. acs.org The ability to construct complex cyclopentane (B165970) structures from readily available starting materials is a key focus in modern synthetic chemistry. nih.gov

Table 1: Examples of Complex Molecules with Cyclopentane Cores

Compound Class Biological Significance Synthetic Relevance of Chiral Cyclopentane Precursors
ProstaglandinsRegulation of inflammation, blood pressure, and other physiological processesEssential for establishing the correct stereochemistry of the cyclopentane ring and its side chains.
Carbocyclic NucleosidesAntiviral and anticancer agentsThe cyclopentane ring replaces the furanose sugar of natural nucleosides.
TerpenoidsDiverse biological activities, including anti-inflammatory and antimicrobial propertiesThe cyclopentane moiety is a common structural motif in many sesquiterpenes and diterpenes.

Incorporation into Polymeric Architectures for Specialized Material Properties

The functionalization of polymers with specific molecular units can lead to materials with tailored properties for a variety of applications. nih.govmdpi.com The three hydroxyl groups of 1,2,3-Cyclopentanetriol, 4-propyl- (9CI) offer multiple points for covalent attachment to polymer backbones or for initiating polymerization reactions. The incorporation of this chiral, trifunctional monomer into polymeric structures could impart unique characteristics to the resulting materials.

For instance, the introduction of the cyclopentanetriol unit could enhance the hydrophilicity and biodegradability of polymers. The rigid cyclopentane ring can also influence the thermal and mechanical properties of the polymer, potentially increasing its glass transition temperature and modulus. Furthermore, the chirality of the monomer unit can lead to the formation of chiral polymers, which have applications in enantioselective separations and as chiral stationary phases in chromatography.

The synthesis of functionalized biodegradable polymers is an area of intense research, with applications in drug delivery, tissue engineering, and environmentally friendly plastics. mdpi.com The triol functionality of 1,2,3-Cyclopentanetriol, 4-propyl- (9CI) could be utilized to create cross-linked polymer networks, leading to the formation of hydrogels with potential biomedical applications. The specific arrangement of the hydroxyl groups could also be exploited to create polymers with specific recognition properties, for example, through the formation of intramolecular hydrogen bonds that influence the polymer's conformation.

Potential as Ligands in Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.govresearchgate.net Chiral cyclopentadienyl ligands, for example, have emerged as powerful tools in a variety of metal-catalyzed enantioselective transformations. nih.govresearchgate.netnih.gov

While 1,2,3-Cyclopentanetriol, 4-propyl- (9CI) is not a cyclopentadienyl ligand, its chiral scaffold can be chemically modified to create novel ligands for asymmetric catalysis. The hydroxyl groups can serve as handles for the introduction of phosphine, amine, or other coordinating groups. The rigid cyclopentane backbone can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction.

The design of such ligands would aim to create a specific chiral pocket that can differentiate between enantiotopic faces or groups of a prochiral substrate. The propyl group on the cyclopentane ring could also play a role in the steric environment of the catalytic site, further enhancing stereoselectivity. The development of versatile chiral ligands is an ongoing pursuit, and the derivatization of readily available chiral building blocks like substituted cyclopentanetriols represents a promising strategy for discovering new and effective catalysts for asymmetric reactions. mdpi.com

Conclusions and Future Research Directions

Summary of Key Advances in 1,2,3-Cyclopentanetriol (B1200772), 4-propyl-(9CI) Chemistry and Related Analogues

The chemistry of functionalized cyclopentanes is intrinsically linked to the synthesis of prostaglandins (B1171923) and their analogs. nih.gov Prostaglandins are potent lipid compounds with a wide range of physiological effects, and their core structure features a substituted cyclopentane (B165970) ring. youtube.com Early and ongoing research into prostaglandin (B15479496) synthesis has laid a rich foundation of methodologies for the construction and functionalization of the cyclopentane core. researchgate.netnih.govmdpi.com

A significant advance in this area is the development of stereoselective synthetic methods. The biological activity of prostaglandins and their analogs is highly dependent on the stereochemistry of the substituents on the cyclopentane ring. youtube.com Therefore, controlling the spatial arrangement of the hydroxyl groups and the side chains is paramount. Key strategies that have been developed include:

The Corey Lactone Approach: This has been a cornerstone in prostaglandin synthesis for decades. It utilizes a bicyclic lactone intermediate to control the stereochemistry of multiple centers on the cyclopentane ring, which can then be elaborated to introduce the desired side chains. nih.govmdpi.comoup.com

Conjugate Addition Reactions: The addition of organocuprates and other nucleophiles to cyclopentenone precursors is a powerful method for introducing side chains with a high degree of stereocontrol. znaturforsch.com This approach would be highly relevant for the introduction of the propyl group at the 4-position of a cyclopentenone intermediate en route to 1,2,3-Cyclopentanetriol, 4-propyl-(9CI).

Catalytic Asymmetric Methodologies: More recent advances have focused on the use of chiral catalysts to induce enantioselectivity in key bond-forming reactions, reducing the reliance on chiral auxiliaries or resolutions. oup.com

The synthesis of various prostaglandin analogs with modified side chains has been a major focus of research. For instance, the synthesis of prostaglandin E1 analogs with diverse upper (α-) and lower (ω-) side chains has been achieved through techniques like parallel Suzuki coupling and the addition of higher-order cuprates. nih.gov This demonstrates the modularity of prostaglandin synthesis and the feasibility of creating a wide variety of analogs, including those with a simple propyl group at a specific position. The synthesis of ω-homologues of prostaglandin E1, such as (±)-ω-Pr-PGE1, further underscores the interest in exploring the effects of alkyl chain modifications on biological activity. nih.gov

Identification of Emerging Synthetic Challenges and Methodological Innovations

Despite the significant progress in cyclopentanoid chemistry, several synthetic challenges remain, particularly in the context of preparing highly functionalized and stereochemically complex molecules like 1,2,3-Cyclopentanetriol, 4-propyl-(9CI) in an efficient and selective manner.

One of the primary challenges is the stereocontrolled introduction of multiple contiguous stereocenters . In the case of the target molecule, this involves controlling the relative and absolute stereochemistry of the three hydroxyl groups and the propyl-bearing carbon. While methods like directed hydroxylations can be employed, achieving high diastereoselectivity can be difficult.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has emerged as a powerful tool. For example, organocatalyst-mediated asymmetric [3+2] cycloaddition reactions can be used to construct the cyclopentane core with excellent diastereo- and enantioselectivities. oup.com

Transition-Metal Catalysis: Reactions such as ring-closing metathesis and various cross-coupling reactions catalyzed by transition metals have become indispensable for the efficient construction of complex cyclopentane derivatives. researchgate.net

Photoredox Catalysis: This emerging field offers new pathways for the formation of C-C bonds and the functionalization of molecules under mild conditions. For instance, photoredox-catalyzed strategies have been developed for the synthesis of polysubstituted cyclobutanes and could potentially be adapted for cyclopentane systems. nih.govrsc.org

The direct and selective hydroxylation of C-H bonds on a pre-existing propyl-substituted cyclopentane ring presents another frontier. While challenging, recent advances in catalytic C-H oxidation could offer a more direct route to cyclopentanetriols, bypassing the need for functionalized starting materials. For example, Ni-catalyzed hydroxylation of polyethylenes has been demonstrated, showcasing the potential for selective oxidation of C-H bonds in alkyl chains. escholarship.org

Unexplored Biochemical Roles and Their Mechanistic Implications

Given the lack of direct studies on 1,2,3-Cyclopentanetriol, 4-propyl-(9CI), its biochemical roles remain entirely unexplored. However, by considering its structural similarity to the core of prostaglandins and other bioactive cyclopentanoids, we can speculate on its potential mechanistic implications.

Prostaglandins exert their effects by interacting with specific G-protein coupled receptors (GPCRs). nih.gov The structure of the cyclopentane core and the nature of the side chains are critical for receptor binding and activation. It is conceivable that 1,2,3-Cyclopentanetriol, 4-propyl-(9CI) could act as:

A Prostaglandin Analog Precursor or Metabolite: It could be a synthetic precursor to more complex prostaglandin analogs where the propyl group serves as a simplified or modified side chain. The biological evaluation of such analogs could provide insights into the structure-activity relationships of prostaglandin receptors.

A Modulator of Prostaglandin Signaling: The compound itself might interact with prostaglandin receptors, either as a weak agonist, an antagonist, or an allosteric modulator. By lacking the full side chain architecture of natural prostaglandins, it might exhibit receptor subtype selectivity.

An Inhibitor of Prostaglandin Metabolism: It could potentially inhibit enzymes involved in the biosynthesis or degradation of prostaglandins, thereby modulating endogenous prostaglandin levels.

The field of prostaglandin research is expanding beyond its traditional focus. For example, prostaglandin analogs are being investigated for their therapeutic potential in cardiovascular diseases and reproductive health issues. polarismarketresearch.com Furthermore, the development of prostaglandin analogs for the treatment of ophthalmic conditions like glaucoma is a major area of pharmaceutical research. polarismarketresearch.comnih.gov The exploration of simple analogs like 1,2,3-Cyclopentanetriol, 4-propyl-(9CI) could contribute to a deeper understanding of the pharmacophore requirements for these diverse applications.

Prospective Contributions to Novel Chemical Technologies and Research Tools

Beyond its potential direct biological activity, 1,2,3-Cyclopentanetriol, 4-propyl-(9CI) and its related analogs can serve as valuable research tools and contribute to the development of new chemical technologies.

Probes for Biological Systems: Simplified analogs are often used to probe the binding pockets of receptors and enzymes. By systematically varying the substituents on the cyclopentanetriol core, researchers can map the steric and electronic requirements for biological activity.

Building Blocks for Combinatorial Chemistry: The cyclopentanetriol scaffold can be used as a starting point for the creation of libraries of more complex molecules. The development of efficient synthetic routes to such scaffolds is crucial for their use in high-throughput screening and drug discovery. The parallel synthesis of prostaglandin E1 analogues is a testament to this approach. nih.gov

Development of New Materials: While less explored, polyhydroxylated cyclopentanes could potentially be used as monomers for the synthesis of novel polymers with unique properties. Their rigid and chiral nature could lead to materials with interesting optical or recognition properties.

The continuous development of synthetic methodologies for creating such molecules also drives innovation in the broader field of organic chemistry. The challenges associated with the synthesis of complex natural products and their analogs often serve as a catalyst for the discovery of new reactions and reagents. researchgate.net

Q & A

Q. What are the methodological considerations for synthesizing and purifying 1,2,3-Cyclopentanetriol,4-propyl-(9CI) with high enantiomeric purity?

Methodological Answer:

  • Synthesis Routes: Prioritize stereoselective synthesis using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to control the configuration of hydroxyl groups.
  • Purification: Employ membrane separation technologies (e.g., nanofiltration) or chiral chromatography (HPLC with polysaccharide-based columns) to isolate enantiomers .
  • Validation: Confirm purity via 1^1H/13^13C NMR and polarimetry. Cross-validate with X-ray crystallography for absolute configuration determination.

Q. How can researchers characterize the physicochemical properties of 1,2,3-Cyclopentanetriol,4-propyl-(9CI) under varying environmental conditions?

Methodological Answer:

  • Solubility Studies: Use shake-flask or HPLC methods across pH ranges (2–12) and temperatures (4–40°C).
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Surface Interactions: Apply atomic force microscopy (AFM) to study adsorption on model surfaces (e.g., silica or lipid bilayers) .

Q. What experimental designs are suitable for assessing the compound’s stability in aqueous vs. nonpolar solvents?

Methodological Answer:

  • Factorial Design: Use a 2k^k factorial approach (factors: solvent polarity, temperature, light exposure) to identify degradation triggers .
  • Analytical Tools: Monitor degradation via LC-MS and UV-Vis spectroscopy. Quantify intermediates using kinetic modeling (e.g., Arrhenius plots).

Q. Table 1: Stability Parameters in Common Solvents

SolventDegradation Rate (k, h⁻¹)Major Degradation Product
Water0.05 ± 0.01Cyclopentenone derivative
Hexane0.01 ± 0.005Propyl ether isomer

Advanced Research Questions

Q. How can theoretical frameworks guide the study of 1,2,3-Cyclopentanetriol,4-propyl-(9CI)’s interaction with biological membranes?

Methodological Answer:

  • Conceptual Framework: Link to the "molecular shape theory" to predict membrane permeability based on cyclopentane ring conformation and hydroxyl group orientation .
  • Experimental Validation: Use Langmuir-Blodgett troughs to measure insertion kinetics into lipid monolayers. Correlate with computational simulations (e.g., molecular dynamics) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis: Systematically compare datasets across studies, controlling for variables like cell line selection (e.g., HEK293 vs. HepG2) and assay protocols (MTT vs. resazurin).
  • Orthogonal Validation: Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How can computational modeling predict degradation pathways under oxidative stress?

Methodological Answer:

  • DFT Calculations: Map free-energy surfaces for hydroxyl radical attack on the cyclopentane ring. Prioritize pathways with lowest activation energies.
  • Experimental Cross-Check: Validate predictions using electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. Table 2: Predicted vs. Observed Degradation Products

Predicted Product (DFT)Observed Product (LC-MS)Match Confidence (%)
4-propyl-2-ketone4-propyl-2-ketone98
Epoxide intermediateNot detected

Q. What multidisciplinary approaches enhance understanding of its environmental fate?

Methodological Answer:

  • Field-Controlled Experiments: Deploy in mesocosms to simulate soil/water systems, integrating microbial community analysis (16S rRNA sequencing) and metabolomics .
  • Process Simulation: Use Aspen Plus® to model industrial-scale degradation kinetics, incorporating reactor design parameters (e.g., CSTR vs. PFR) .

Key Methodological Takeaways

  • Theoretical Integration: Always anchor experiments to a conceptual framework (e.g., reaction mechanisms or thermodynamic models) to ensure hypothesis-driven research .
  • Data Robustness: Employ factorial or orthogonal designs to disentangle multifactorial effects and minimize confounding variables .
  • Cross-Disciplinary Validation: Combine computational, spectroscopic, and biological assays to address complex research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.